Bivalirudin
Overview
Description
Bivalirudin is a synthetic peptide that functions as a direct thrombin inhibitor. It is used primarily as an anticoagulant in medical procedures such as percutaneous coronary intervention. This compound is a synthetic congener of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis .
Mechanism of Action
Target of Action
Bivalirudin is a direct thrombin inhibitor . Thrombin is a serine proteinase that plays a central role in the thrombotic process . This compound mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .
Mode of Action
This compound’s mode of action involves reversible inhibition of thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . The action of this compound is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .
Biochemical Pathways
This compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This action disrupts the coagulation cascade, reducing the risk of clot formation and subsequent thrombotic events.
Pharmacokinetics
Following intravenous administration, this compound exhibits linear pharmacokinetics. The mean steady-state concentration is 12.3 ± 1.7 μg/mL after administration of an intravenous bolus of 1 mg/kg followed by a 2.5 mg/kg/hr intravenous infusion given over 4 hours . This compound is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . Its elimination half-life is approximately 25 minutes in patients with normal renal function .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of thrombin-induced platelet aggregation and the inhibition of collagen-induced platelet procoagulant activity . These effects contribute to the drug’s anticoagulant properties, reducing the risk of thrombotic events in patients undergoing procedures such as percutaneous coronary intervention .
Action Environment
Environmental factors, particularly renal function, can influence the action, efficacy, and stability of this compound. Patients with moderate or severe renal dysfunctions are exposed to drug accumulation and subsequent bleeding, the major adverse effect reported . Therefore, dose adjustments may be necessary in these patients to ensure safe and effective use of this compound .
Biochemical Analysis
Biochemical Properties
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It interacts with thrombin, a key enzyme in the coagulation cascade, to prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
Cellular Effects
This compound has a significant impact on various types of cells, particularly blood cells involved in coagulation. By inhibiting thrombin, this compound prevents platelet activation and aggregation, a key step in blood clot formation . This can influence cell signaling pathways related to coagulation and inflammation .
Molecular Mechanism
This compound mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of this compound is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond which recovers the active site of thrombin .
Temporal Effects in Laboratory Settings
This compound has a half-life of approximately 25 minutes in patients with normal renal function . Over time, it is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . In laboratory settings, the effects of this compound can be monitored using clotting or chromogenic assays .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to be dose-dependent
Metabolic Pathways
This compound is metabolized through proteolytic cleavage and renal mechanisms, with 80% undergoing proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .
Transport and Distribution
This compound is administered intravenously . It is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage
Preparation Methods
Synthetic Routes and Reaction Conditions: Bivalirudin is synthesized using solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process includes the following steps:
Solid-Phase Peptide Synthesis: Sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity
Chemical Reactions Analysis
Types of Reactions: Bivalirudin primarily undergoes hydrolysis and proteolytic cleavage. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions.
Proteolytic Cleavage: Enzymatic cleavage by proteases can occur, leading to the breakdown of the peptide.
Major Products: The major products formed from the hydrolysis and proteolytic cleavage of this compound are smaller peptide fragments and amino acids .
Scientific Research Applications
Bivalirudin has a wide range of applications in scientific research:
Biology: Studied for its role in inhibiting thrombin and its effects on blood coagulation pathways.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics to optimize dosing and administration.
Cardiology: Used in clinical trials to compare its efficacy and safety with other anticoagulants such as heparin.
Comparison with Similar Compounds
Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation
Uniqueness of Bivalirudin: this compound is unique due to its synthetic nature, which allows for consistent production and purity. Unlike hirudin, which is derived from leeches, this compound can be produced on a large scale using SPPS. It also has a shorter half-life compared to other direct thrombin inhibitors, allowing for more precise control of anticoagulation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
Record name | Bivalirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |
Record name | Bivalirudin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128270-60-0 | |
Record name | Bivalirudin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bivalirudin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bivalirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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